molecular formula C17H14N6O2S2 B11615928 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11615928
M. Wt: 398.5 g/mol
InChI Key: ACHIVQZEJXYHJS-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14N6O2S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H14N6O2S2
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 442653-68-1

Synthesis

The synthesis of this compound involves several steps, typically starting from 6-methoxybenzothiazole and incorporating the tetrazole moiety through nucleophilic substitution reactions. Detailed synthetic routes can be found in specialized chemical literature.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. This compound was evaluated for its activity against various bacterial strains. The compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The results indicated a significant reduction in cell viability, attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Cell LineIC50 Value (µM)Mechanism of Action
Patu898815.4Apoptosis induction
SGC790122.7Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Preliminary data suggest that it may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases such as Alzheimer's .

EnzymeIC50 Value (µM)Type of Inhibition
Acetylcholinesterase0.264Mixed-type
Monoamine Oxidase-B0.212Competitive

Case Studies

A notable case study involved the application of this compound in a therapeutic context for neurodegenerative disorders. In animal models, administration led to improved cognitive functions and reduced neurotoxicity markers, highlighting its potential as a neuroprotective agent .

Scientific Research Applications

Medicinal Applications

Anticancer Activity:
Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibit promising anticancer properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate significant growth inhibition against various cancer cell lines, suggesting a potential for development into anticancer agents . The compound's structure allows it to interact with biological targets involved in cancer proliferation and metastasis.

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may inhibit the activity of enzymes like 5-lipoxygenase, which is involved in inflammatory processes . Such properties could position it as a candidate for treating inflammatory diseases.

Antimicrobial Activity:
There is ongoing research into the antimicrobial properties of benzothiazole derivatives. Compounds with similar structures have been shown to possess antibacterial and antifungal activities, making them potential candidates for new antibiotics .

Biological Research Applications

Enzyme Inhibition Studies:
this compound has been utilized in enzyme inhibition studies. The compound's ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms . Its structural characteristics enable it to act as a lead compound for developing more potent inhibitors.

Molecular Docking Studies:
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies are essential for understanding how the compound can be optimized for better efficacy against specific diseases .

Industrial Applications

Dyes and Pigments:
Due to its vibrant color properties attributed to the benzothiazole moiety, this compound is also explored in the dye and pigment industry. The synthesis of novel dyes from such compounds can lead to advancements in textile and material sciences .

Case Studies

Study FocusFindingsImplications
Anticancer ActivitySignificant growth inhibition in various cancer cell linesPotential development of new anticancer drugs
Anti-inflammatory PropertiesInhibition of 5-lipoxygenase activityPossible treatment options for inflammatory diseases
Enzyme InhibitionEffective against specific enzymes related to metabolic pathwaysInsights into disease mechanisms and drug design
Industrial UseApplication in dye synthesisAdvancements in materials science

Properties

Molecular Formula

C17H14N6O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H14N6O2S2/c1-25-12-7-8-13-14(9-12)27-16(18-13)19-15(24)10-26-17-20-21-22-23(17)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19,24)

InChI Key

ACHIVQZEJXYHJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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